molecular formula C8H9BrFN B13550463 1-(2-Bromo-3-fluorophenyl)ethylamine

1-(2-Bromo-3-fluorophenyl)ethylamine

Cat. No.: B13550463
M. Wt: 218.07 g/mol
InChI Key: NHSCXWFOPYDLAV-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluorophenyl)ethylamine is an organic compound with the molecular formula C8H9BrFN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)ethylamine can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylethylamine derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-fluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluorophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and fluorine substitutions can influence the compound’s binding affinity and selectivity, potentially leading to specific biological effects. The molecular pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)ethylamine
  • 1-(2-Chloro-3-fluorophenyl)ethylamine
  • 1-(2-Bromo-3-chlorophenyl)ethylamine

Comparison: 1-(2-Bromo-3-fluorophenyl)ethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and reactivity profiles. The presence of both bromine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

1-(2-Bromo-3-fluorophenyl)ethylamine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10BrFN\text{C}_9\text{H}_{10}\text{BrF}\text{N}

This compound features a bromine and fluorine substituent on the phenyl ring, which may influence its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with halogen substituents have shown significant antibacterial and antifungal activity. A comparative analysis of various compounds indicated that those with bromine and fluorine exhibited enhanced activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Halogenated Compounds

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025S. aureus, E. coli
2,6-dipyrrolidino-1,4-dibromobenzene0.0048Bacillus mycoides
2,4,6-tripyrrolidinochlorobenzene0.0195C. albicans

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in mammalian cells. In vitro studies showed that while certain derivatives were potent against pathogens, they exhibited low cytotoxicity towards human cell lines (Huh7), indicating a favorable therapeutic index .

The mechanisms underlying the biological activity of this compound likely involve interaction with specific biological targets. Preliminary research suggests that halogenated compounds can disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival .

Case Studies

In a notable study focusing on the synthesis and evaluation of various derivatives, researchers found that modifications to the phenyl ring significantly impacted both antimicrobial efficacy and cytotoxicity profiles. One derivative exhibited an IC50 value below 100 nM against Trypanosoma brucei, showcasing its potential as an antiprotozoal agent .

Table 2: Summary of Biological Activities from Case Studies

Study ReferenceCompoundActivityIC50 (nM)
Genomics Institute of NovartisUrea analogue with bromine substitutionAntiparasitic against T. brucei<100
PMC4862372Various halogenated derivativesAntibacterialVaries

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

1-(2-bromo-3-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3

InChI Key

NHSCXWFOPYDLAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Br)N

Origin of Product

United States

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